molecular formula C₉H₉NO₄ B020674 4-Acetamidosalicylic acid CAS No. 50-86-2

4-Acetamidosalicylic acid

Cat. No. B020674
CAS RN: 50-86-2
M. Wt: 195.17 g/mol
InChI Key: YBTVSGCNBZPRBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetamidosalicylic acid and related derivatives often involves complex chemical procedures aimed at enhancing its properties for various applications. A notable method described involves the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, demonstrating the compound's utility in stoichiometric oxidation processes (Mercadante et al., 2013). Additionally, the catalytic synthesis of glutamic acid derivatives, including 4-acetamidosalicylic acid analogs, underlines the compound's versatility in producing various bioactive molecules (Ramachandran et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-acetamidosalicylic acid and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. Studies on 4-aminosalicylic acid adducts provide insights into the molecular interactions and hydrogen-bonding patterns, which are crucial for understanding the compound's chemical behavior and reactivity (Cherukuvada et al., 2013).

Chemical Reactions and Properties

4-Acetamidosalicylic acid undergoes various chemical reactions, showcasing its role in synthetic chemistry and material science. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-acetamido-TEMPO highlights its potential in green chemistry applications (Rafiee et al., 2018).

Physical Properties Analysis

The physical properties of 4-acetamidosalicylic acid, including solubility, melting point, and crystalline structure, are fundamental for its practical applications. Research on the crystal structures of mono-substituted salicylic acids, such as 4-acetamidosalicylic acid, reveals diverse supramolecular arrangements and interactions, contributing to a deeper understanding of its physicochemical characteristics (Montis et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-acetamidosalicylic acid, encompassing reactivity, stability, and interaction with other compounds, are crucial for its use in chemical synthesis and pharmaceutical formulations. Studies focusing on the compound's role as a mediator in oxidation reactions underscore its chemical versatility and potential for innovation in chemical synthesis (Rafiee et al., 2018).

Scientific Research Applications

  • Inhibition of Glutamate Dehydrogenase : A study found that 4-iodoacetamido salicylic acid is an irreversible inhibitor of ox liver glutamate dehydrogenase, with a binding constant of 4.3 mM in the absence of coenzyme (Malcolm & Radda, 1970).

  • Synthesis for Inflammatory Bowel Disease : New 4-aminosalicylic acid derivatives were synthesized with higher activity and fewer side effects against inflammatory bowel disease, indicating a promising route for future research (Zhao, Zheng, Wei, & Liu, 2007).

  • Study of Salt and Cocrystal Formation : 4-Aminosalicylic acid (PAS) is used as a model active pharmaceutical ingredient for studying salt and cocrystal formation in molecules with multiple hydrogen-bonding functionalities, with potential applications in antituberculosis drugs (Cherukuvada, Bolla, Sikligar, & Nangia, 2013).

  • Electrocatalytic Oxidation Method : 4-acetamido-TEMPO has been used effectively to oxidize primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry. This method is crucial in synthesizing levetiracetam precursors (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

  • Inducing Chilling Tolerance in Plants : Salicylic acid analogues like ASA and SA can induce chilling tolerance in maize seeds, impacting root length, shoot height, and dry weight under stress. However, 4-aminosalicylic acid and 4-aminobenzoic acid showed no significant effect (Wang, Hu, Qin, Cui, & Wang, 2012).

Safety And Hazards

When handling 4-Acetamidosalicylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVSGCNBZPRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198167
Record name 4-Acetamidosalicylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidosalicylic acid

CAS RN

50-86-2
Record name 4-Acetamidosalicylic acid
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Record name 4-Acetamidosalicylic acid
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Record name 4-Acetamido-2-hydroxybenzoic acid
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Record name 4-Acetamidosalicylic acid
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Record name 4-ACETAMIDOSALICYLIC ACID
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Synthesis routes and methods I

Procedure details

30.6 grs (0.2 mol) p-aminosalicylic acid and 100 cc ethanol were introduced into a 250 ml flask, and the mixture was heated to 40° C. 20.4 grs (0.2 mol) acetic anhydride was then added at such a rate that the temperature did not exceed 50° C. When the addition was complete, the mixture was stirred at 50° C. for 3 hours. The product was filtered. Weight: 36 grs m.p. = 235° C. Yield = 92%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium 2-hydroxy-4-aminobenzoate (76 g, 0.437 mole) was dissolved in water (2-300 ml) and concentrated hydrochloric acid (36.2 ml) was added after which the precipitated crystalline free acid was isolated by filtration. The acid was suspended in water (700 ml), acetic anhydride (48 ml) was added and the mixture was heated to about 100° C. (supplied with a reflux condenser) for 15 minutes under nitrogen. After cooling, the crystalline material was filtered off and dried in vacuo to give the title compound (48 g, 56%), m.p. 221°-223° C. Found (Calc. for C9H9NO4) C 55.14 (55.38), H 4.73 (4.62), N 7.12 (7.18).
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
151 (± 149) mL
Type
solvent
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
DJ Drain, DD Martin, BW Mitchell… - Journal of the …, 1949 - pubs.rsc.org
… Acetylation of 4-aminosalicylic acid using one molecular proportion of acetyl chloride gives 4-acetamidosalicylic acid, which gives a positive reaction with aqueous ferric chloride. After …
Number of citations: 26 pubs.rsc.org
MA Sinev, EV Sineva, V Ittah, E Haas - Biochemistry, 1996 - ACS Publications
… The latter was subsequently labeled with either 5- or 4-acetamidosalicylic acid (the acceptor). From the comparative analysis of AK crystal structures [Schulz, GE, Müller, CW, & …
Number of citations: 120 pubs.acs.org
TJ Anastasiou, KE Uhrich - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
Poly(anhydride‐ester)s and poly(anhydride‐amide)s derived from both 4‐ and 5‐aminosalicylate acids (4‐ and 5‐ASA) were synthesized and characterized by physicochemical …
Number of citations: 45 onlinelibrary.wiley.com
RC Schmeltzer, KE Schmalenberg… - Biomacromolecules, 2005 - ACS Publications
… After acidification to pH ∼ 2 with concentrated HCl, the 4-acetamidosalicylic acid (7c) was isolated by vacuum filtration, washed with water (3 × 100 mL), and air-dried. Yield 87% (beige …
Number of citations: 86 pubs.acs.org
BR Baker, WW Lee, E Tong… - Journal of the American …, 1961 - ACS Publications
… Under similar incubation conditions, 4acetamidosalicylic acid showed only an unchanging amount of reversible inhibition with time,13 thus indicating that the alkylating action of the iodo…
Number of citations: 76 pubs.acs.org
X Wang, S Yang, J Gu, J Deng - Antimicrobial Agents and …, 2016 - Am Soc Microbiol
… The retention times of PAS (substrate) and acetylated PAS (4-acetamidosalicylic acid [AcPAS]) (product) were determined to be 16.53 min and 21.15 min, according to the pure standard …
Number of citations: 6 journals.asm.org
RE Benson, DR Eaton, AD Josey… - Journal of the American …, 1961 - ACS Publications
… Under similar incubation conditions, 4acetamidosalicylic acid showed only an unchanging amount of reversible inhibition with time,13 thus indicating that the alkylating action of the iodo…
Number of citations: 35 pubs.acs.org
HJ Zhang, XR Sheng, XM Pan, JM Zhou - Biochemical and biophysical …, 1997 - Elsevier
… The fast phase fluorescence should resultor 4-acetamidosalicylic acid (the acceptor), respecfrom rapid binding of the enzyme with the dye, whereastively. The experimental results …
Number of citations: 74 www.sciencedirect.com
C Cattò, G Grazioso, S Dell'Orto, A Gelain, S Villa… - Biofouling, 2017 - Taylor & Francis
… 4-Acetamidosalicylic acid (4-AcASA) was synthesized starting from commercially available 4-ASA following a standard procedure reported in the Supplemental material. …
Number of citations: 31 www.tandfonline.com
R Montis, MB Hursthouse - CrystEngComm, 2012 - pubs.rsc.org
Crystal structure packing analyses of a family of monosubstituted salicylic acids, including some hydrates, show a surprisingly varied choice of supramolecular arrangements, even …
Number of citations: 42 pubs.rsc.org

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